molecular formula C21H23N3O5S B11428585 Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pentanamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B11428585
M. Wt: 429.5 g/mol
InChI Key: PWAGMNCMJAIMMA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a methoxyphenyl group, and an ethyl ester functional group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a substituted thiophene and a hydrazine derivative can form the thieno[3,4-d]pyridazine core.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the core structure. This can be achieved using a suitable methoxyphenyl halide in the presence of a base.

    Formation of the Ethyl Ester: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thieno[3,4-d]pyridazine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thieno[3,4-d]pyridazine derivatives.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex molecules.
  • It serves as a precursor for the development of new heterocyclic compounds with potential biological activities.

Biology:

  • It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine:

  • The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
  • It is also explored for its role in the development of new drugs targeting specific molecular pathways.

Industry:

  • The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases, blocking the phosphorylation of target proteins and thereby modulating cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

  • Ethyl 3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
  • Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Uniqueness:

  • The presence of the pentanamido group in ethyl 3-(4-methoxyphenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate distinguishes it from other similar compounds. This group may contribute to its unique biological activities and interactions with molecular targets.
  • The specific substitution pattern on the thieno[3,4-d]pyridazine core also influences its chemical reactivity and potential applications.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C21H23N3O5S/c1-4-6-7-16(25)22-19-17-15(12-30-19)18(21(27)29-5-2)23-24(20(17)26)13-8-10-14(28-3)11-9-13/h8-12H,4-7H2,1-3H3,(H,22,25)

InChI Key

PWAGMNCMJAIMMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)OC)C(=O)OCC

Origin of Product

United States

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